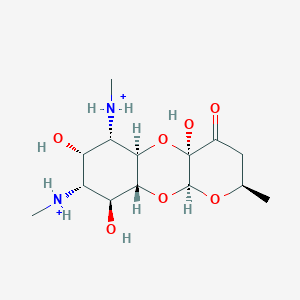

Spectinomycin(2+)

Description

Historical Discovery and Isolation of Spectinomycin(2+)

Spectinomycin (B156147) was first discovered in 1961. wikipedia.orgebi.ac.ukebi.ac.uk It was isolated from the fermentation broth of the bacterium Streptomyces spectabilis. wikipedia.orgnih.govtoku-e.comdrugbank.com The discovery was a result of a worldwide search for new antibiotics from natural sources that gained momentum following the discovery of streptomycin (B1217042) in 1944. news-medical.net Initially known as actinospectacin, it was later identified as spectinomycin. jmb.or.kr Research into its properties and potential applications has continued since its initial discovery, leading to a deeper understanding of its mechanism of action and its utility as a research tool. drugtargetreview.com

Classification within Aminocyclitol Antibiotics

Spectinomycin is classified as an aminocyclitol antibiotic. wikipedia.orgebi.ac.ukebi.ac.uktoku-e.comdrugbank.comsigmaaldrich.comontosight.aiguidetopharmacology.orgchemicalbook.comwikipedia.org This class of antibiotics is characterized by a six-membered aminocyclitol ring structure. wikipedia.org While often grouped with aminoglycosides, there are distinct structural differences. acs.orgacs.org The aminocyclitol family is diverse and can be subdivided based on the aminocyclitol moiety present. nih.govpsu.edu Spectinomycin, along with streptomycin, belongs to the subclass derived from myo-inositol 1-phosphate. wikipedia.orgpsu.edu Its unique tricyclic structure is formed by the fusion of the aminocyclitol unit, actinamine, with a sugar moiety called actinospectose. jmb.or.krchemicalbook.com

Table 1: Classification of Spectinomycin

| Category | Classification |

|---|---|

| Chemical Class | Aminocyclitol |

| Biosynthetic Precursor | myo-inositol 1-phosphate |

| Core Structure | Actinamine (diaminoinositol unit) |

| Sugar Moiety | Actinospectose |

Fundamental Role in Bacterial Protein Synthesis Inhibition Research

Spectinomycin plays a crucial role in research focused on the inhibition of bacterial protein synthesis. wikipedia.orgdrugbank.comsigmaaldrich.comontosight.aichemicalbook.commsdmanuals.comsigmaaldrich.compatsnap.comnih.gov It specifically targets the 30S subunit of the bacterial ribosome. wikipedia.orgtoku-e.comdrugbank.comsigmaaldrich.commsdmanuals.comnih.govnih.gov

Mechanism of Action:

Binding Site: Spectinomycin binds to a specific site on the 16S rRNA within the 30S ribosomal subunit, particularly in a region known as helix 34. nih.govresearchgate.netsci-hub.sefrontiersin.org Key nucleotide residues involved in this interaction include G1064 and C1192. nih.govnih.gov The ribosomal protein S5 is located near the binding site, and mutations in the gene for this protein can confer resistance. sigmaaldrich.comfrontiersin.org

Inhibition of Translocation: The primary mechanism of spectinomycin is the inhibition of the translocation step of protein synthesis. toku-e.comjmb.or.krpatsnap.comnih.govsci-hub.se Translocation is the process where the ribosome moves along the mRNA to read the next codon, and the tRNAs move from the A-site to the P-site and from the P-site to the E-site.

Steric Hindrance: By binding to the head region of the 30S subunit, spectinomycin is thought to sterically block the necessary conformational changes, or "swiveling," of the head domain that are required for translocation to occur. toku-e.comnih.gov This effectively freezes the ribosome in a particular conformation, preventing the movement of the peptidyl-tRNA from the A-site to the P-site. frontiersin.org

This specific mode of action makes spectinomycin a valuable tool for researchers studying the intricate mechanics of the ribosome and the process of protein synthesis. Its ability to halt the ribosome at a specific step allows for detailed investigation of the translocation process and the conformational dynamics of the ribosome.

Table 2: Research Findings on Spectinomycin's Mechanism

| Finding | Description |

|---|---|

| Target | 30S ribosomal subunit |

| Binding Location | Helix 34 of the 16S rRNA |

| Key Interacting Residues | G1064 and C1192 |

| Inhibited Process | Translocation of peptidyl-tRNA from A-site to P-site |

| Molecular Mechanism | Steric hindrance of 30S head domain swiveling |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H26N2O7+2 |

|---|---|

Molecular Weight |

334.37 g/mol |

IUPAC Name |

methyl-[(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11-(methylazaniumyl)-7-oxo-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-13-yl]azanium |

InChI |

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/p+2/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1 |

InChI Key |

UNFWWIHTNXNPBV-WXKVUWSESA-P |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)[NH2+]C)O)[NH2+]C)O)O |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)[NH2+]C)O)[NH2+]C)O)O |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis of Spectinomycin 2+

Natural Biosynthetic Pathways in Streptomyces spectabilis

The biosynthesis of Spectinomycin(2+) in S. spectabilis is a prime example of the metabolic ingenuity of actinomycetes. koreascience.krnih.gov The pathway can be conceptually divided into the formation of its two key components: the actinamine core and the actinospectose sugar. koreascience.kr These two building blocks are synthesized separately and then joined in the later stages of the pathway. The entire process is governed by a cluster of spe genes, which code for the necessary enzymes that catalyze each specific step. ebi.ac.uk

The journey to Spectinomycin(2+) begins with fundamental metabolites from primary metabolism. The aminocyclitol core, actinamine, is derived from myo-inositol, which itself is synthesized from glucose-6-phosphate. koreascience.krnih.gov The sugar moiety, actinospectose, originates from dTDP-glucose. koreascience.kr

The critical initial cyclization reaction in the formation of the aminocyclitol core is the conversion of D-glucose-6-phosphate into myo-inositol-1-phosphate. This intramolecular aldol condensation is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS). ebi.ac.uk This step is foundational, as it establishes the cyclic scaffold of what will become the actinamine moiety. Following this cyclization, the phosphate (B84403) group is removed by a phosphatase to yield myo-inositol, the direct precursor for the subsequent enzymatic modifications. nih.gov

Table 1: Key Precursors in Spectinomycin(2+) Biosynthesis

| Precursor | Resulting Moiety |

|---|---|

| Glucose-6-Phosphate | Aminocyclitol (Actinamine) |

| dTDP-Glucose | Sugar (Actinospectose) |

The conversion of myo-inositol into the fully functionalized actinamine core involves a series of enzymatic modifications, including oxidation, transamination, and methylation.

The speA gene within the spectinomycin (B156147) biosynthetic cluster encodes a myo-inositol monophosphatase. This enzyme is responsible for the dephosphorylation of myo-inositol-1-phosphate, the product of the initial cyclization reaction, to yield free myo-inositol. This is a crucial step as it prepares the cyclitol for the subsequent modifications that will introduce the amino groups.

Following the formation of myo-inositol, the speB gene product, a myo-inositol dehydrogenase, comes into play. nih.gov SpeB catalyzes the oxidation of the hydroxyl group at the C2 position of myo-inositol to a ketone, forming scyllo-inosose. nih.gov This oxidation is a critical preparatory step for the subsequent amination reaction. Interestingly, it has been suggested that SpeB may be utilized twice in the pathway, highlighting the efficiency of the biosynthetic machinery. nih.gov

The introduction of amino groups to the cyclitol ring is a defining feature of aminoglycoside biosynthesis. In the spectinomycin pathway, this is accomplished by glutamine-aminocyclitol aminotransferases. These enzymes transfer an amino group from L-glutamine to the ketone group of scyllo-inosose, forming an aminated cyclitol. This process is thought to occur twice to generate the diamino-substituted ring that is characteristic of the actinamine core of spectinomycin.

Table 2: Key Enzymes in Aminocyclitol Moiety Formation

| Enzyme | Gene | Function |

|---|---|---|

| myo-Inositol Monophosphatase | speA |

Dephosphorylates myo-inositol-1-phosphate to myo-inositol. |

| myo-Inositol Dehydrogenase | speB |

Oxidizes myo-inositol to scyllo-inosose. |

| Glutamine-Aminocyclitol Aminotransferase | spcS2 |

Transfers amino groups from L-glutamine to the cyclitol ring. |

Parallel to the synthesis of the aminocyclitol core, the unusual sugar moiety, actinospectose, is constructed from the precursor dTDP-glucose. koreascience.kr This process involves a series of enzymatic modifications including dehydration and amination, catalyzed by enzymes encoded within the spectinomycin gene cluster. ebi.ac.uk Although the precise sequence of events is complex, it is understood that these modifications ultimately lead to the formation of dTDP-actinospectose, the activated form of the sugar ready for glycosylation.

Biosynthesis of the Sugar Moiety (e.g., dTDP-Actinospectose)

dTDP-Glucose Synthase (SpcD) Activity

The biosynthesis of spectinomycin initiates with the formation of nucleotide-activated sugar precursors. A key enzyme in this early stage is dTDP-Glucose Synthase, encoded by the spcD gene within the spectinomycin biosynthetic gene cluster. This enzyme catalyzes the conversion of glucose-1-phosphate and dTTP into dTDP-D-glucose. oup.com This reaction is a foundational step for the biosynthesis of the actinospectose moiety of spectinomycin. researchgate.net

The function of SpcD has been confirmed through overexpression in E. coli, purification of the enzyme, and subsequent analysis of its activity with its substrates, glucose-1-phosphate and dTTP. High-performance liquid chromatography (HPLC) analysis of the reaction products confirmed the synthesis of dTDP-D-glucose. Database comparisons show that the SpcD protein shares significant sequence similarity with other known dTDP-glucose synthases involved in the biosynthesis of various antibiotics. oup.com

| Enzyme | Gene | Substrates | Product | Function in Pathway |

| dTDP-Glucose Synthase | spcD | Glucose-1-phosphate, dTTP | dTDP-D-glucose | Provides the activated sugar precursor for the actinospectose moiety. oup.com |

Dioxane Bridge Formation and Radical SAM Enzyme Involvement

A defining structural feature of spectinomycin is its tricyclic core, which includes a central dioxane bridge linking the actinamine and actinospectose moieties. nih.gov The formation of this bridge is a complex process that relies on the activity of a radical S-adenosyl-l-methionine (SAM) enzyme. nih.govacs.org While the spe biosynthetic gene cluster was known, the specific chemistry for constructing the dioxane ring was elucidated through the study of the enzyme SpeY. researchgate.netnih.gov This enzyme, a member of the twitch radical SAM enzyme subclass, is crucial for facilitating the intramolecular hemiacetal formation that results in the characteristic dioxane ring. nih.govresearchgate.net

Catalytic Role of SpeY (Twitch Radical SAM Dehydrogenase)

SpeY is a twitch radical SAM dehydrogenase that catalyzes a critical oxidation step in the spectinomycin biosynthetic pathway. researchgate.netnih.gov The enzyme acts on a pseudodisaccharide precursor, (2′R,3′S)-tetrahydrospectinomycin, catalyzing the dehydrogenation of the C2′ alcohol. nih.govacs.org This reaction yields (3′S)-dihydrospectinomycin, which is considered a likely biosynthetic intermediate. nih.govresearchgate.net

The catalytic mechanism is radical-mediated. acs.orgresearchgate.net It is initiated by the reductive cleavage of SAM by a [4Fe-4S] cluster within the enzyme, generating a highly reactive 5′-deoxyadenosyl radical. acs.orgresearchgate.net This radical then initiates the dehydrogenation by abstracting a hydrogen atom from the C2′ position of the substrate. researchgate.netresearchgate.net Crystallographic analysis of the enzyme-substrate complex shows that the amino acid residue serine-183 is positioned adjacent to the C2′ of the substrate, playing a key role in the reaction's outcome. nih.govacs.orgresearchgate.net Following the enzyme-catalyzed dehydrogenation, the formation of the dioxane ring is believed to proceed non-enzymatically through intramolecular hemiacetal formation. nih.gov

| Enzyme | Class | Substrate | Product | Catalytic Action |

| SpeY | Twitch Radical SAM Dehydrogenase | (2′R,3′S)-tetrahydrospectinomycin | (3′S)-dihydrospectinomycin | C2′ alcohol dehydrogenation via a 5′-deoxyadenosyl radical. researchgate.netnih.govacs.org |

Evolutionary Trajectory of SpeY from Epimerases

Phylogenetic analysis suggests that SpeY and its clade of enzymes have a fascinating evolutionary history, likely branching recently from twitch radical SAM epimerases. nih.govresearchgate.net This evolutionary link is highlighted by the close relationship between SpeY and HygY, a twitch radical SAM epimerase from the hygromycin B biosynthetic pathway. researchgate.netnih.gov

The functional divergence between these enzymes appears to be controlled by a single amino acid residue. nih.gov SpeY has a serine residue (serine-183) at a critical position in its active site. nih.govacs.org Remarkably, mutating this serine to a cysteine converts SpeY from a dehydrogenase into a C2′ epimerase. nih.govacs.orgresearchgate.net This mirrors the opposite phenomenon observed in the homologous enzyme HygY, where mutating its catalytic cysteine residue to an alanine converts it from an epimerase into a dehydrogenase. nih.gov This interchangeability of function through a single point mutation provides strong evidence for the evolutionary divergence of an ancestral twitch radical SAM enzyme into two distinct activities for separate aminoglycoside biosynthetic pathways. researchgate.netnih.gov

Elucidation of the spe Biosynthetic Gene Cluster

The genetic blueprint for spectinomycin production is contained within the spe biosynthetic gene cluster, which has been identified and analyzed from the producing organism, Streptomyces spectabilis. nih.govnih.gov The complete gene cluster from S. spectabilis has been sequenced and is registered under the accession number EU255259 at the National Center for Biotechnology Information. nih.gov

Analysis of this cluster has revealed numerous genes responsible for the assembly of the spectinomycin molecule. Heterologous expression of subsets of these genes has been crucial in determining their specific functions. nih.gov For instance, the genes speA (myo-inositol-monophosphatase), speB (myo-inositol dehydrogenase), and spcS2 (aminotransferase) have been shown to be sufficient for the biosynthesis of actinamine, the aminocyclitol core of spectinomycin. nih.gov The cluster also contains genes for the synthesis and modification of the actinospectose sugar moiety (spcD, spcE), glycosylation (spcG), and methylation (spcM). researchgate.netnih.gov The identification and functional analysis of this gene cluster have provided a comprehensive understanding of the biosynthetic pathway. researchgate.netnih.gov

Key Genes in the spe Biosynthetic Gene Cluster

| Gene | Encoded Protein (Putative/Confirmed Function) | Role in Biosynthesis |

|---|---|---|

| spcD | dTDP-glucose synthase | Synthesizes dTDP-D-glucose precursor. |

| speA | myo-inositol-monophosphatase | Part of actinamine biosynthesis. nih.gov |

| speB | myo-inositol dehydrogenase | Part of actinamine biosynthesis. nih.gov |

| spcS2 | L-glutamine:scyllo-inosose aminotransferase | Part of actinamine biosynthesis. nih.gov |

| spcM | Methyltransferase | N-methylation of the actinamine core. researchgate.netnih.gov |

| spcG | Glycosyltransferase | Couples the actinamine and actinospectose moieties. nih.gov |

Total Chemical Synthesis Approaches for Spectinomycin(2+)

The total chemical synthesis of spectinomycin, a complex natural product, has been an area of significant research. acs.org These synthetic endeavors are crucial for confirming the structure of the natural product and for creating novel analogs with potentially improved properties. nih.gov Synthetic routes typically involve the strategic coupling of a suitably protected actinamine derivative with a derivative of the actinospectose sugar moiety. cdnsciencepub.com

Stereocontrolled Synthesis Strategies

A primary challenge in the total synthesis of spectinomycin is the control of its complex stereochemistry. The molecule contains multiple chiral centers, and their precise spatial arrangement is critical for its biological function. Stereocontrolled synthesis strategies are therefore essential to produce the correct stereoisomer. acs.org

One successful approach involves a concise, stereocontrolled synthesis that carefully manages the stereochemistry at each step. acs.org This includes the stereoselective construction of the glycosidic linkages and the formation of the dioxane ring system. The stereochemical identity of key intermediates and the final product has been rigorously established through chemical correlations and detailed analysis. cdnsciencepub.com These strategies often rely on the use of chiral starting materials derived from the "chiral pool," such as carbohydrates, and the application of stereoselective reactions to build the complex tricyclic structure with high fidelity. acs.org

Regiospecific Functionalization and Manipulation Techniques

The chemical architecture of spectinomycin, an aminocyclitol antibiotic, presents multiple sites for modification. Researchers have developed various regiospecific functionalization and manipulation techniques to synthesize derivatives with altered properties. These strategies often aim to overcome mechanisms of bacterial resistance, which commonly involve enzymatic modification of the antibiotic.

One key site for bacterial inactivation is the 6-hydroxy group on the actinamine ring, which is susceptible to adenylylation or phosphorylation by aminoglycoside modifying enzymes (AMEs) uzh.ch. A strategy to circumvent this resistance is the removal of this hydroxyl group. An improved synthesis of 6-deoxyspectinomycin was developed utilizing the Barton deoxygenation reaction. This multi-step process involves protecting the amine groups, selective installation of an imidazolyl thiocarbamate group on the C-6-hydroxy group, and subsequent treatment with tributyltin hydride and AIBN to yield the deoxygenated product uzh.ch.

Another focal point for modification is the C-3' carbonyl group of the actinospectose moiety. This group can be converted into aminomethylalcohols through the formation of cyanohydrin intermediates. This methodology allows for the selective synthesis of either epimer while maintaining the protective groups on the aminocyclitol ring, leading to the efficient synthesis of highly active 3'-aminomethyldihydrospectinomycins nih.gov.

Further modifications have been explored at the C-4 position. Acyl and alkyl derivatives of 4-dihydro-4-deoxy-4(R)-aminospectinomycin have been prepared and tested for antibacterial activity. While acyl derivatives from long-chain aliphatic acids showed in vitro activity, they were inactive in vivo. Conversely, short-chain alkyl derivatives demonstrated activity both in vitro and in vivo nih.gov.

More complex modifications involve disubstitution at both the 3' and 6' positions. Building upon the established routes for producing spectinamides (3'-position) and trospectomycin (B1683680) (6'-position), researchers have synthesized 3',6'-disubstituted analogs such as trospectinamide and N-ethylene linked aminomethyl trospectomycins nih.gov. These synthetic efforts adapt previously established chemical routes to create novel analogs with potentially enhanced or altered activity spectra nih.gov.

Table 1: Examples of Regiospecific Modifications of Spectinomycin

| Target Position | Modification Technique | Resulting Derivative(s) | Reference |

| C-6 Hydroxyl | Barton Radical Deoxygenation | 6-deoxyspectinomycin | uzh.ch |

| C-3' Carbonyl | Cyanohydrin Formation & Reduction | 3'-aminomethyldihydrospectinomycins | nih.gov |

| C-4 Amino | Acylation / Alkylation | 4(R)-acyl/alkyl-aminospectinomycin | nih.gov |

| C-3' and C-6' | Combined established routes | Trospectinamide, N-ethylene linked aminomethyl trospectomycins | nih.gov |

Derivatization from Key Intermediates (e.g., Actinamine)

The chemical synthesis of spectinomycin and its analogs relies heavily on the strategic use and derivatization of key intermediates, most notably actinamine. Spectinomycin's unique tricyclic structure is formed by fusing a sugar component, actinospectose, to actinamine through both a β-glycosidic bond and a hemiketal bond google.com.

Synthetic strategies often mimic this natural construction by coupling a protected actinamine derivative with a suitable sugar derivative google.com. A critical step in this process is the protection of the two amino groups on the actinamine intermediate. This is necessary to prevent unwanted side reactions during the coupling process. Common blocking groups used for this purpose include aralkoxycarbonyl, haloalkyloxycarbonyl, aryloxycarbonyl, or alkoxycarbonyl groups google.com. Once the amino groups are protected, the derivatized actinamine can be coupled with the sugar moiety. Following the successful coupling and formation of the core structure, the protecting groups are removed to yield the final spectinomycin analog google.com.

The biosynthesis of spectinomycin provides a blueprint for these chemical approaches. In nature, the antibiotic is assembled from an aminocyclitol monomer (actinamine) and an unusual 3-keto-4,6-dideoxy-glucose moiety (actinospectose) researchgate.net. The actinamine moiety itself is derived biosynthetically from D-glucose via myo-inositol rsc.org. The enzymes SpeA, SpeB, and SpcS2 have been identified as sufficient for the biosynthesis of the actinamine intermediate nih.govoup.com. While total chemical synthesis of spectinomycin has been reported, semi-synthetic approaches that utilize naturally derived or fermented key intermediates like actinamine remain a vital strategy for the exploration and production of new derivatives nih.govacs.org. This modular approach, combining a core aminocyclitol intermediate with various sugar components, allows for the systematic investigation of structure-activity relationships.

Table 2: Key Intermediates and Their Role in Spectinomycin Synthesis

| Intermediate | Role in Synthesis | Protection/Derivatization Step |

| Actinamine | Core aminocyclitol scaffold | Protection of the two amino groups with blocking agents (e.g., aralkoxycarbonyl) is required before coupling. |

| Actinospectose (or derivative) | Sugar moiety | Coupled with protected actinamine to form the fused ring system. |

| myo-Inositol | Biosynthetic precursor | Serves as the starting point for the enzymatic synthesis of actinamine in nature. |

Molecular Mechanism of Action of Spectinomycin 2+

Binding Site Characterization on the Bacterial Ribosome

Spectinomycin(2+) binds to a unique site on the bacterial ribosome, specifically within the 30S ribosomal subunit. This interaction is crucial for its inhibitory function.

Interaction with the 30S Ribosomal Subunit

The binding site for Spectinomycin(2+) is located on the head domain of the 30S ribosomal subunit. nih.gov This subunit plays a pivotal role in decoding the messenger RNA (mRNA) and the movement of transfer RNAs (tRNAs) during protein synthesis. nih.gov The antibiotic settles into a pocket formed by the 16S ribosomal RNA (rRNA), near the neck helix that connects the head to the body of the 30S subunit. nih.govbiorxiv.org This strategic location allows it to interfere with the dynamic conformational changes necessary for translocation. nih.gov

Specificity for 16S Ribosomal RNA Helix 34 (h34)

Spectinomycin(2+) binds specifically within the minor groove of helix 34 (h34) of the 16S rRNA. nih.govresearchgate.netresearchgate.net This interaction is characterized by a series of hydrogen bonds with the nucleotides of h34. researchgate.netresearchgate.net The rigid, fused ring structure of Spectinomycin(2+) facilitates its precise fit into this binding pocket. researchgate.net Mutations within helix 34 are a known mechanism of bacterial resistance to spectinomycin (B156147), underscoring the importance of this specific interaction. frontiersin.orgoup.com

Within helix 34, the most critical interactions for Spectinomycin(2+) binding involve the ribonucleotides G1064 and C1192. researchgate.netnih.govcapes.gov.br These two bases, while not forming a standard Watson-Crick base pair, are positioned to create a binding pocket where Spectinomycin(2+) makes a number of hydrogen bonds. researchgate.net Mutagenesis studies have confirmed that the presence of a G-C pair at positions 1064 and 1192 is required for effective spectinomycin binding. nih.gov Any disruption to this specific base pair, such as through mutation, confers resistance to the antibiotic. oup.comcapes.gov.brnih.gov It is hypothesized that Spectinomycin(2+) binding stabilizes the upper stem of helix 34, locking it into an inactive conformation and thereby impairing ribosome function. capes.gov.brnih.gov

| Component | Interacting Residues | Type of Interaction |

| Spectinomycin(2+) | G1064, C1192 | Hydrogen Bonds |

| Spectinomycin(2+) | C1066, G1068, G1193 | Hydrogen Bonds |

Table 1: Key interactions of Spectinomycin(2+) with the 16S rRNA. nih.govnih.govcapes.gov.br

Role of Ribosomal Protein S12 (uS12) in Binding

While the primary binding site of Spectinomycin(2+) is on the 16S rRNA, ribosomal protein S12 (uS12), located near the decoding center, plays an indirect role. Although Spectinomycin(2+) does not directly bind to uS12, mutations in the gene for this protein can confer resistance. This suggests that conformational changes in uS12 can allosterically affect the Spectinomycin(2+) binding site on the 16S rRNA, thereby reducing the antibiotic's affinity.

Inhibition of Protein Synthesis Elongation Cycle

By binding to the 30S subunit, Spectinomycin(2+) interferes with the elongation phase of protein synthesis, a critical step where the polypeptide chain is extended. patsnap.commedchemexpress.com

Interference with Peptidyl-tRNA Translocation

The primary mechanism of inhibition by Spectinomycin(2+) is the blockage of peptidyl-tRNA translocation. patsnap.commedchemexpress.comnih.gov Translocation is the process where the ribosome moves one codon down the mRNA, which involves the coordinated movement of tRNAs from the A-site (aminoacyl site) to the P-site (peptidyl site), and from the P-site to the E-site (exit site). patsnap.com Spectinomycin(2+) binding sterically hinders the large-scale rotational movements of the 30S subunit head that are essential for this translocation to occur. nih.gov This effectively traps the ribosome in a specific conformational state, preventing the peptidyl-tRNA from moving from the A-site to the P-site. frontiersin.orgnih.gov This blockage of the elongation factor G (EF-G) catalyzed translocation freezes protein synthesis, leading to the inhibition of bacterial growth. frontiersin.orgmedchemexpress.com

| Process | Effect of Spectinomycin(2+) |

| Peptidyl-tRNA Translocation | Inhibited |

| 30S Subunit Head Swiveling | Blocked/Stabilized in one conformation |

| Elongation Factor G (EF-G) Function | Indirectly inhibited |

Table 2: Effects of Spectinomycin(2+) on the Elongation Cycle. nih.govfrontiersin.orgmedchemexpress.com

Disruption of Elongation Factor G (EF-G) Functionality

Spectinomycin(2+) specifically impedes the function of Elongation Factor G (EF-G), a crucial protein for the translocation of messenger RNA (mRNA) and transfer RNAs (tRNAs) on the ribosome. nih.govoup.com In vitro studies have demonstrated that spectinomycin directly inhibits the EF-G cycle on wild-type ribosomes. nih.govembopress.org This inhibition prevents the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome, a critical step in polypeptide chain elongation. oup.commedchemexpress.comfrontiersin.org By interfering with EF-G's role in this process, spectinomycin effectively halts protein synthesis. oup.commedchemexpress.comfrontiersin.org

Steric Blockage of 30S Ribosomal Subunit Head Domain Swiveling

A key aspect of Spectinomycin(2+)'s inhibitory mechanism is the steric hindrance it imposes on the conformational changes of the 30S ribosomal subunit. nih.gov Spectinomycin(2+) binds within a pocket located at a pivotal point in the head of the 30S subunit. researchgate.net This binding traps the head domain in a distinct, less-swiveled state. nih.govacs.org The swiveling of the 30S head is a necessary motion for the translocation of mRNA and tRNA. nih.govnih.gov By physically blocking this movement, Spectinomycin(2+) disrupts the entire translocation cycle, effectively jamming the ribosomal machinery. nih.govacs.org

Distinction from Other Ribosome-Targeting Antibiotics (e.g., Aminoglycosides)

While Spectinomycin(2+) is chemically related to aminoglycosides, its mechanism of action is notably different. msdmanuals.comoctagonchem.combritannica.com Unlike many aminoglycosides that can cause misreading of the mRNA code, spectinomycin primarily blocks translocation without significantly affecting the fidelity of decoding. nih.gov Spectinomycin(2+) is considered a bacteriostatic agent, meaning it inhibits bacterial growth and reproduction, whereas many aminoglycosides are bactericidal, actively killing the bacteria. octagonchem.compatsnap.com Furthermore, the binding site of spectinomycin on the 30S subunit is distinct from that of many other aminoglycosides, which often bind to different regions of the 16S rRNA. nih.govoctagonchem.com This unique binding site contributes to a lower propensity for cross-resistance with other antibiotic classes. octagonchem.com For instance, the binding of neomycin, an aminoglycoside, and spectinomycin are structurally independent of each other. nih.gov

| Feature | Spectinomycin(2+) | Aminoglycosides (General) |

| Primary Mechanism | Inhibits translocation by sterically blocking 30S head swiveling. nih.govacs.org | Inhibit protein synthesis, often by causing mRNA misreading. nih.govbritannica.com |

| Effect on Fidelity | Does not significantly affect decoding fidelity. nih.gov | Can induce miscoding. nih.gov |

| Bactericidal/Bacteriostatic | Bacteriostatic. octagonchem.compatsnap.com | Often bactericidal. britannica.com |

| 30S Subunit Binding Site | Binds to helix 34 in the head domain. nih.govresearchgate.net | Often bind to different sites, such as helix 44. nih.gov |

Conformational Dynamics of the Ribosome upon Spectinomycin(2+) Binding

The binding of Spectinomycin(2+) to the ribosome induces significant and specific conformational changes, which are central to its inhibitory function. These changes have been elucidated through various biochemical and structural analysis techniques.

Structural Analysis of Spectinomycin-Ribosome Complexes (e.g., X-ray Crystallography)

X-ray crystallography has provided high-resolution structural insights into the Spectinomycin(2+)-ribosome complex. nih.govpdbj.orgwwpdb.org These studies visualize the antibiotic bound within a pocket in the minor groove of helix 34 of the 16S rRNA. nih.govresearchgate.net The rigid, fused ring structure of spectinomycin fits snugly into this site. researchgate.net The crystal structures confirm that spectinomycin binding stabilizes a particular conformation of the 30S subunit head, preventing the swiveling motion required for translocation. nih.govacs.org The detailed structural data reveals the specific hydrogen bonds and contacts between spectinomycin and nucleotides like G1064, C1066, G1068, and C1192. nih.govresearchgate.net

| PDB ID | Description | Resolution (Å) |

| 4V56 | Crystal structure of the E. coli ribosome in complex with spectinomycin. pdbj.org | 3.93 |

| 2QOU | Crystal structure of the E. coli 70S ribosome with spectinomycin, revealing the trapped swiveling state of the 30S head. acs.org | N/A |

| 2QP0 | Crystal structure of the E. coli ribosome in complex with both spectinomycin and neomycin. wwpdb.org | N/A |

Impact on Ribosomal RNA Conformation (e.g., Freezing Inactive Conformation)

The binding of Spectinomycin(2+) has a profound impact on the conformation of the 16S rRNA. capes.gov.brnih.gov By interacting specifically with nucleotides G1064 and C1192 in helix 34, spectinomycin is thought to "freeze" the rRNA in an inactive conformation. oup.commedchemexpress.comcapes.gov.brnih.gov This stabilization of an inactive state prevents the dynamic conformational changes within the 16S rRNA that are essential for the progression of the ribosome along the mRNA. oup.com Mutations in these key nucleotide positions, such as at C1192, can confer resistance to spectinomycin by disrupting the binding site and preventing the antibiotic from locking the ribosome in this non-functional state. oup.comcapes.gov.br

Non-Ribosomal Molecular Interactions of Spectinomycin(2+)

While the primary mechanism of action of Spectinomycin(2+) involves the inhibition of protein synthesis via interaction with the bacterial ribosome, it also exhibits molecular interactions with other cellular components, notably with RNA molecules outside of the ribosomal complex.

Spectinomycin(2+) has been identified as an inhibitor of the self-splicing of group I intron RNA, specifically the thymidylate synthase (td) gene intron of the T4 phage. nih.govmedchemexpress.com This inhibition is distinct from its well-established role in targeting the 30S ribosomal subunit.

Kinetic analyses have demonstrated that Spectinomycin(2+) acts as a mixed noncompetitive inhibitor of the td intron RNA self-splicing reaction. nih.govresearchgate.net This mode of inhibition signifies that Spectinomycin(2+) can bind to the intron RNA at a site other than the active site for the guanosine (B1672433) substrate, and it can bind to both the free intron and the intron-guanosine complex. This interaction leads to a decrease in the maximum reaction rate (Vmax) and the catalytic efficiency (kcat), along with an increase in the Michaelis constant (Km). nih.gov The inhibition constant (Ki) for this interaction has been determined to be 7.2 mM. nih.govglpbio.comchembk.combiotrend-usa.comglpbio.com

The inhibitory effect of Spectinomycin(2+) on td intron splicing is influenced by environmental factors such as pH and the concentration of divalent cations, particularly Mg2+. nih.govchembk.com This dependency suggests that electrostatic interactions play a crucial role in the binding of Spectinomycin(2+) to the intron RNA. nih.govchembk.commedchemexpress.com It has been proposed that the hydroxyl groups on the Spectinomycin(2+) molecule are key structural features responsible for this inhibitory activity. nih.govresearchgate.net

The interaction appears to be specific, as the inhibition of splicing is a result of changes in both Km and kcat. nih.govresearchgate.net The inhibitory effect of Spectinomycin(2+) can be modulated by the concentration of certain ions. For instance, increasing concentrations of Mg2+ and K+ ions can counteract the splicing inhibition to some extent, suggesting a complex interplay between these ions and Spectinomycin(2+) in the catalytic environment of the intron RNA. nih.gov Specifically, at a low concentration of Spectinomycin(2+), increasing Mg2+ concentration can markedly overcome the splicing inhibition. nih.gov However, at higher concentrations of Spectinomycin(2+), this effect of Mg2+ is less significant. nih.gov Conversely, K+ ions have been shown to effectively alleviate the splicing inhibition even at high concentrations of Spectinomycin(2+), indicating a mechanistically different interaction compared to Mg2+. nih.gov

Furthermore, studies with various divalent cations have shown that Mg2+ is the most effective at suppressing the splicing inhibition by Spectinomycin(2+), followed by other cations like Mn2+, Ca2+, and Co2+. msk.or.kr This suggests that Spectinomycin(2+) might interact with specific Mg2+-binding sites within the intron RNA that are essential for its catalytic function. msk.or.kr The presence of polyamines such as spermine (B22157) can also counteract the inhibitory effect of Spectinomycin(2+), likely by stabilizing the catalytically active conformation of the td intron ribozyme. koreascience.kr

Table 1: Kinetic Parameters of td Intron RNA Splicing Inhibition by Spectinomycin(2+)

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | 7.2 mM | nih.govglpbio.comchembk.combiotrend-usa.comglpbio.com |

| Inhibition at 10 mM Spectinomycin(2+) | ~10% | researchgate.netnih.gov |

| Inhibition at 20 mM Spectinomycin(2+) | ~63% | nih.gov |

Mechanisms of Bacterial Resistance to Spectinomycin 2+

Target-Mediated Resistance Mechanisms

The primary mechanism of action for Spectinomycin(2+) is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. patsnap.comwikipedia.org This binding event interferes with the translocation step of elongation, a critical process for the continuation of the polypeptide chain. patsnap.comnih.gov Consequently, resistance to Spectinomycin(2+) is most commonly achieved through alterations of this binding site. patsnap.comnih.gov These alterations can occur through mutations in the genes encoding the 16S rRNA component of the 30S subunit or in the genes for specific ribosomal proteins. nih.govnih.gov

Ribosomal RNA Mutations

Mutations within the 16S rRNA are a well-documented cause of Spectinomycin(2+) resistance. nih.govnih.gov These mutations typically occur in helix 34 of the 16S rRNA, which is directly involved in forming the Spectinomycin(2+) binding pocket. nih.govnih.govasm.org

Specific point mutations within the 16S rRNA gene have been identified as key determinants of Spectinomycin(2+) resistance. A frequently observed mutation is a cytosine-to-uracil transition at position 1192 (C1192U), using Escherichia coli numbering. mdpi.comasm.org This particular mutation has been identified in various bacteria, including Neisseria gonorrhoeae. nih.govmdpi.comasm.org Another critical site for resistance-conferring mutations is at position 1064, where a guanine (B1146940) residue is typically found. asm.orgnih.gov Mutations at this position, such as G1064C in Neisseria meningitidis and G1064A in Nicotiana tabacum chloroplasts, also lead to Spectinomycin(2+) resistance. asm.org

In Borrelia burgdorferi, mutations homologous to E. coli's A1191G and C1192U (A1185G and C1186U in B. burgdorferi) conferred significant resistance to Spectinomycin(2+). asm.org The C1192T substitution in the 16S rRNA genes is considered a primary molecular mechanism for Spectinomycin(2+) resistance in N. gonorrhoeae. nih.govnih.govcapes.gov.br

| Mutation | Organism(s) | Reference(s) |

| C1192U/T | Escherichia coli, Neisseria gonorrhoeae, Neisseria meningitidis | nih.govmdpi.comasm.orgnih.gov |

| G1064C/A | Neisseria meningitidis, Nicotiana tabacum (chloroplast) | asm.org |

| A1185G | Borrelia burgdorferi | asm.org |

| C1186U | Borrelia burgdorferi | asm.org |

Mutations in the 16S rRNA at positions like 1064 and 1192 directly impact the binding of Spectinomycin(2+). nih.gov These mutations can reduce the binding affinity of the drug for the ribosome, rendering it ineffective. patsnap.com It is believed that a specific G-C base pair at positions 1064 and 1192 is crucial for effective Spectinomycin(2+) binding. nih.gov Disrupting this specific base pair, even with compensatory mutations that maintain a base pair, results in resistance, indicating that the identity of the nucleotides at these positions is critical. nih.gov The presence of these mutations prevents the antibiotic from stabilizing an inactive conformation of the ribosome, thus allowing protein synthesis to proceed. nih.gov

Ribosomal Protein Mutations

In addition to rRNA mutations, alterations in ribosomal proteins can also confer resistance to Spectinomycin(2+). These mutations are another form of target-mediated resistance that prevents the antibiotic from effectively inhibiting protein synthesis. nih.gov

Mutations in the rpsE gene, which encodes the ribosomal protein S5 (RPS5), have been identified as a cause of Spectinomycin(2+) resistance, particularly in Neisseria gonorrhoeae. nih.govmdpi.com Although ribosomal protein S5 is not the primary binding site for Spectinomycin(2+), it is located in close proximity to the antibiotic-binding site on the 16S rRNA. nih.gov Specific mutations in RPS5, such as a Thr-24→Pro substitution, have been found in clinical isolates of N. gonorrhoeae that are resistant to Spectinomycin(2+) but lack the more common 16S rRNA mutations. nih.govnih.govcapes.gov.br Other identified mutations in N. gonorrhoeae include a deletion of codon 27 (valine) and a K28E substitution in the rpsE gene. mdpi.com

| Mutation in RPS5/rpsE | Organism | Reference(s) |

| Thr-24→Pro | Neisseria gonorrhoeae | nih.govnih.govcapes.gov.br |

| Deletion of codon 27 (valine) | Neisseria gonorrhoeae | mdpi.com |

| K28E substitution | Neisseria gonorrhoeae | mdpi.com |

Mutations in the ribosomal protein S5 are thought to indirectly prevent Spectinomycin(2+) binding. oup.com While S5 does not directly interact with the drug, its proximity to the binding site on the 16S rRNA means that conformational changes in the protein resulting from mutations can alter the structure of the binding pocket. nih.gov This alteration likely reduces the affinity of the binding site for Spectinomycin(2+), thereby conferring resistance. patsnap.com This mechanism highlights the complex interplay between ribosomal proteins and rRNA in forming the functional antibiotic binding site.

Enzymatic Inactivation of Spectinomycin(2+)

The primary mechanism of acquired resistance to Spectinomycin(2+) involves the enzymatic modification of the drug, rendering it incapable of binding to its ribosomal target. nih.govnih.gov This inactivation is predominantly carried out by a class of enzymes known as aminoglycoside nucleotidyltransferases (ANTs), also referred to as adenylyltransferases (AADs). nih.govontosight.ai These enzymes catalyze the transfer of an adenylyl group from a nucleotide triphosphate, typically ATP, to a hydroxyl group on the antibiotic. ontosight.ainih.gov

Adenylylation by Aminoglycoside Nucleotidyl Transferases (ANTs)

Adenylylation, or the covalent addition of an adenosine (B11128) monophosphate (AMP) molecule, is the key reaction in the enzymatic inactivation of Spectinomycin(2+). capes.gov.brasm.org This modification sterically hinders the antibiotic from binding to the 30S ribosomal subunit, thereby allowing protein synthesis to proceed unimpeded. ontosight.aipatsnap.com

A specific family of enzymes, designated ANT(9), demonstrates activity exclusively against Spectinomycin(2+). nih.govbiorxiv.org These enzymes, such as the one identified in Enterococcus faecalis, catalyze the adenylylation of the 9-hydroxyl group on the actinamine ring of Spectinomycin(2+). nih.govnih.govasm.org The introduction of a plasmid encoding the ANT(9) enzyme from E. faecalis into Escherichia coli has been shown to increase the minimum inhibitory concentration (MIC) of spectinomycin (B156147) by a factor of 10,000. nih.govbiorxiv.org Spectinomycin-specific ANT(9) enzymes have been categorized into ANT(9)-Ia and ANT(9)-Ib groups and have been identified in various bacteria, including Staphylococcus aureus and Campylobacter jejuni. nih.govconicet.gov.ar

In contrast to the spectinomycin-specific enzymes, another class of ANTs, known as ANT(3'')(9), exhibits dual specificity, capable of inactivating both Spectinomycin(2+) and Streptomycin (B1217042). nih.govdiva-portal.orgresearchgate.net These enzymes, also designated as ANT(3")-Ia, modify Spectinomycin(2+) at the 9-OH position and Streptomycin at the 3"-OH position of its glucosamine (B1671600) ring. nih.govresearchgate.netdiva-portal.org The AadA protein from Salmonella enterica is a well-characterized example of a dual-specificity enzyme. diva-portal.orgresearchgate.net Studies have shown that a single enzyme is responsible for both activities. nih.govasm.org

The genetic determinants for these resistance enzymes are typically located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations. nih.govnih.govoup.com

aad9 : The aad9 gene, identified on the Enterococcus faecalis plasmid pDL55, encodes an ANT(9) enzyme that confers resistance specifically to spectinomycin. nih.gov

spd : A novel spectinomycin resistance gene, designated spd, was discovered on a plasmid in MRSA ST398 strains. Inactivation of this gene led to a four-fold decrease in the spectinomycin MIC. ebi.ac.uk

aadA14 : Found on a plasmid in Pasteurella multocida, the aadA14 gene encodes a 261-amino acid aminoglycoside adenylyltransferase that confers resistance to both spectinomycin and streptomycin. The AadA14 protein shares less than 60% identity with other known AadA proteins. nih.gov

aadA : The aadA gene family is widespread and encodes ANT(3'')(9) enzymes that confer resistance to both streptomycin and spectinomycin. nih.govoup.com These genes are frequently found on gene cassettes within integrons, which are mobile genetic elements that play a significant role in the dissemination of antibiotic resistance in Gram-negative bacteria. nih.govoup.com The AadA enzyme from Escherichia coli is a 3''(9)-O-aminoglycoside adenylyltransferase. isaaa.org

Table 1: Examples of Genes Conferring Resistance to Spectinomycin(2+)

| Gene | Enzyme Class | Substrate(s) | Organism Example |

|---|---|---|---|

| aad9 | ANT(9) | Spectinomycin | Enterococcus faecalis nih.gov |

| spd | ANT | Spectinomycin | MRSA ST398 ebi.ac.uk |

| aadA14 | ANT(3'')(9) | Spectinomycin, Streptomycin | Pasteurella multocida nih.gov |

| aadA | ANT(3'')(9) | Spectinomycin, Streptomycin | Salmonella enterica, Escherichia coli researchgate.netnih.govisaaa.org |

Structural Basis of Enzymatic Recognition and Modification

The binding of ATP occurs deep within the interdomain cleft, while the antibiotic substrate binds closer to the entrance. biorxiv.orgasm.orgdiva-portal.org Upon drug binding, the C-terminal domain undergoes a significant conformational change, rotating to enclose the active site and bringing both domains into contact with the drug. biorxiv.orgasm.orgproteopedia.org

The specificity of ANT(9) enzymes for Spectinomycin(2+) is attributed to structural differences compared to the dual-specificity AadA enzymes. diva-portal.orgdiva-portal.org Specifically, ANT(9) possesses a straight α5 helix and a shorter α5-α6 loop, which would sterically clash with the larger streptomycin molecule. asm.orgdiva-portal.orgnih.gov In the active site of ANT(9), Spectinomycin(2+)'s A ring stacks against a tryptophan residue (Trp-111), and the 9-hydroxyl group is positioned near the catalytic glutamate (B1630785) residue (Glu-86). biorxiv.orgasm.org The C ring is stabilized by a hydrogen bond and the insertion of a methyl group into a hydrophobic pocket. biorxiv.orgasm.org

Efflux-Mediated Resistance

Besides enzymatic inactivation, bacteria can also resist Spectinomycin(2+) by actively pumping the drug out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. nih.govoup.com This process is mediated by efflux pumps, which are protein complexes embedded in the bacterial cell membrane. mdpi.comoup.com

In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are major contributors to intrinsic and acquired multidrug resistance. mdpi.comnih.gov For instance, the AmrAB-OprA multidrug efflux system in Burkholderia pseudomallei has been shown to confer resistance to a range of aminoglycosides, including spectinomycin, as well as macrolides. asm.org Mutants lacking this efflux system exhibit significantly increased susceptibility to these antibiotics. asm.org Similarly, the loss of the multidrug efflux pump MdfA in Escherichia coli has been linked to an advantage in the presence of spectinomycin, highlighting the complex role of efflux systems in antibiotic resistance. oup.com Overexpression of efflux pumps is a common mechanism leading to multidrug resistance phenotypes in various pathogens. mdpi.comoup.com

Role of Multidrug Efflux Pumps (e.g., MdfA in Escherichia coli)

Multidrug efflux pumps are a significant factor in bacterial resistance to a wide array of antimicrobial agents, including Spectinomycin(2+). In Escherichia coli, the MdfA protein, a member of the major facilitator superfamily (MFS) of transporters, functions as a multidrug efflux pump. asm.orguniprot.org This pump utilizes the proton motive force to expel a variety of structurally unrelated toxic compounds from the bacterial cytoplasm. asm.org

Interestingly, the role of MdfA in Spectinomycin(2+) resistance is not straightforward. While efflux pumps are typically associated with increased resistance through drug expulsion, studies have shown that overproduction of MdfA in E. coli leads to hypersensitivity to spectinomycin. asm.orgnih.gov Conversely, laboratory evolution experiments have demonstrated that the loss of MdfA function can confer a growth advantage to E. coli in the presence of low concentrations of spectinomycin. oup.comresearchgate.net This suggests a more complex interplay between MdfA, proton homeostasis, and the cellular response to spectinomycin than a simple drug efflux model. oup.comresearchgate.net The MdfA pump is known to confer resistance to a broad spectrum of compounds, including chloramphenicol, erythromycin, and certain aminoglycosides and fluoroquinolones. uniprot.org

Mechanisms of Efflux Avoidance in Modified Spectinomycin(2+) Analogs

To combat resistance mediated by efflux pumps, researchers have developed modified analogs of Spectinomycin(2+). These structural modifications are designed to prevent the analogs from being recognized and transported by efflux pumps, thereby restoring their antibacterial activity.

One successful strategy has been the development of spectinamides, a class of semisynthetic spectinomycin analogs. These compounds have shown potent activity against Mycobacterium tuberculosis, a bacterium that is intrinsically resistant to spectinomycin due to the Rv1258c efflux pump. nih.govnewtbdrugs.org The structural modifications in spectinamides enable them to evade this efflux pump, leading to increased intracellular accumulation and potent inhibition of the bacterial ribosome. nih.gov

Similarly, aminomethyl spectinomycins (AmSPCs) represent another class of analogs designed to overcome efflux. researchgate.net For instance, N-ethylene aminomethyl spectinomycin (eAmSPC) analogs have demonstrated significant activity against Mycobacterium abscessus, a pathogen known for its high intrinsic drug resistance mediated by the TetV-like efflux pump. pnas.org The N-ethylene linkage in these analogs is crucial for avoiding efflux by this pump. pnas.org Studies have shown that even minor changes to this linker, such as shortening it by a single carbon, can result in a substantial decrease in the analog's ability to circumvent efflux. pnas.org

The development of these analogs highlights the importance of understanding the structure-activity relationships that govern the interaction between antibiotics and efflux pumps. By modifying the chemical structure of Spectinomycin(2+), it is possible to create new compounds that are no longer substrates for these resistance-conferring pumps.

Other Genetic and Physiological Adaptations

Beyond target modification and efflux pumps, bacteria employ a range of other genetic and physiological adaptations to resist Spectinomycin(2+). These adaptations can involve changes in global cellular processes, such as translation and metabolism, as well as the acquisition of new genetic material.

Role of Translation Elongation Factors (e.g., tuf gene overexpression)

Translation elongation factors are essential components of the protein synthesis machinery, and alterations in their function or expression can impact antibiotic susceptibility. The elongation factor Tu (EF-Tu), encoded by the tuf genes, is responsible for delivering aminoacyl-tRNAs to the ribosome. nih.govfrontiersin.org

In Lysobacter enzymogenes, mutations in the tuf gene have been linked to decreased resistance to spectinomycin. nih.govfrontiersin.org Furthermore, proteomic analysis of a highly spectinomycin-resistant strain of Neisseria gonorrhoeae revealed high expression levels of the tuf gene. frontiersin.org Overexpression of EF-Tu could potentially counteract the inhibitory effect of spectinomycin on translation by increasing the rate of protein synthesis or by altering the dynamics of the ribosome.

Influence of Cell-Wall Recycling and Purine (B94841) Biosynthesis Pathways

Recent research has uncovered connections between cell-wall metabolism, purine biosynthesis, and spectinomycin resistance. In L. enzymogenes, a screen of a transposon mutant library identified genes involved in these pathways as being important for spectinomycin resistance. nih.govfrontiersin.orgnih.gov

A mutation in the mltB gene, which is involved in cell-wall recycling, was found to be associated with decreased resistance to spectinomycin. nih.govfrontiersin.org This mutant also showed increased susceptibility to osmotic stress and ampicillin, suggesting a broader role for this gene in maintaining cell envelope integrity. nih.govfrontiersin.org

Additionally, a mutation in the purB gene, which encodes an enzyme involved in the biosynthesis of inosine (B1671953) and adenosine monophosphates, led to decreased spectinomycin resistance. nih.govfrontiersin.orgnih.gov Supplementing the growth medium with adenine (B156593) could restore growth and increase resistance to spectinomycin in the purB mutant, indicating that purine biosynthesis contributes to the intrinsic resistance of L. enzymogenes to this antibiotic. nih.govfrontiersin.orgfrontiersin.org

| Gene | Function | Effect of Mutation on Spectinomycin(2+) Resistance | Organism |

| mltB | Cell-wall recycling | Decreased resistance | Lysobacter enzymogenes |

| purB | Purine biosynthesis | Decreased resistance | Lysobacter enzymogenes |

Horizontal Gene Transfer (HGT) in Resistance Dissemination

Horizontal gene transfer (HGT) is a major driver in the rapid spread of antibiotic resistance genes among bacterial populations. uconn.edunih.govcdnsciencepub.com This process allows bacteria to acquire resistance determinants from other organisms, including those from different species. uconn.edunih.gov Resistance to spectinomycin can be conferred by genes carried on mobile genetic elements such as plasmids and transposons, which can be transferred between bacteria via conjugation, transformation, or transduction. uconn.edunih.govpatsnap.com

For example, R factors, which are a type of plasmid, have been shown to carry genes that confer resistance to both streptomycin and spectinomycin. microbiologyresearch.org The dissemination of these resistance genes through HGT poses a significant challenge to the long-term efficacy of spectinomycin and other antibiotics.

Laboratory Evolution Studies of Adaptation to Spectinomycin(2+)

Laboratory evolution experiments provide a powerful tool for studying the genetic and phenotypic changes that occur as bacteria adapt to the presence of antibiotics. nih.govfrontiersin.org Studies on the adaptation of E. coli to low concentrations of spectinomycin have revealed two distinct adaptive strategies. oup.comresearchgate.netnih.gov

One strategy involves the development of canonical resistance, characterized by an increase in the minimum inhibitory concentration (MIC) of the antibiotic. oup.comnih.gov This is often associated with mutations in the ribosomal protein S5, the direct target of spectinomycin. oup.comnih.gov The second strategy involves adaptation without a significant change in the MIC, where bacteria exhibit increased fitness in the presence of the antibiotic. oup.comnih.gov This latter strategy can be mediated by mutations in non-target genes, such as the multidrug efflux pump MdfA. oup.comnih.gov These studies have also shown that bacteria adapted to low levels of spectinomycin can be "primed" for the acquisition of high-level resistance when subsequently challenged with higher drug concentrations. oup.comresearchgate.net

| Adaptation Strategy | Key Genetic Locus | Phenotypic Outcome | Organism |

| Canonical Resistance | Ribosomal Protein S5 | Increased MIC | Escherichia coli |

| Adaptation without MIC change | mdfA (Multidrug Efflux Pump) | Increased fitness in low antibiotic concentration | Escherichia coli |

Spectinomycin 2+ Derivatives and Analogs: Design and Activity

Structure-Activity Relationship (SAR) Studies of Spectinomycin(2+) Modifications

SAR studies are fundamental to understanding how chemical modifications to the spectinomycin(2+) molecule influence its antibacterial properties. researchgate.netscribd.com These studies have provided invaluable insights into the roles of specific functional groups and positions on the spectinomycin (B156147) core.

Hydrogen bonding plays a crucial role in the interaction between spectinomycin(2+) and its ribosomal target. nih.govnih.gov Computational modeling has revealed that the 2-pyridyl moiety of certain spectinamide analogs can form hydrogen bonds with the hydroxyl groups of C1192 and G1193 in the M. tuberculosis ribosome, which helps to hold the ring in the binding pocket. nih.gov The synthesis and in vitro antibacterial assays of C-3'-branched chain analogs of spectinomycin have underscored the significance of hydrogen bonding functional groups in this region of the molecule. nih.govjst.go.jp Studies on deoxyspectinomycins indicate that the 6-hydroxy group is a required motif for antimicrobial activity in current analogs, as it is a primary target for aminoglycoside modifying enzymes (AMEs). uzh.ch Its removal can be partially compensated for by the ribosomal binding contributions of aryl side chains found in spectinamides and aminomethyl spectinomycins (amSPCs). uzh.ch Molecular dynamics simulations have shown that stable complex formation for some analogs is consistent with observed long post-antibiotic effects, further highlighting the importance of these interactions. nih.gov

Modifications at the C-3' and C-6' positions of the spectinomycin(2+) molecule have been a primary focus for developing new analogs with enhanced potency and a broader antibacterial spectrum. researchgate.netnih.govnih.gov

Synthetic modifications at the 6'-position led to the development of trospectomycin (B1683680), while modifications at the 3'-position have yielded spectinamides and aminomethyl spectinomycins (amSPCs). researchgate.netnih.gov Spectinamides, which feature amide modifications at the 3' position, have shown increased activity against multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.net A key feature of this series is the addition of a pyridyl side-chain, which allows the spectinamide to evade the Rv1258c efflux pump in M. tuberculosis. researchgate.net Aminomethyl spectinomycins have demonstrated broad-spectrum activity against various respiratory tract and sexually transmitted bacterial pathogens. researchgate.netresearchgate.net

Disubstituted analogs, with modifications at both the 3' and 6' positions, have also been synthesized and evaluated. researchgate.netnih.govnih.gov For instance, combining the 6'-propyl side chain of trospectomycin with 3'-modifications from lead spectinamide and aminomethyl spectinomycin analogs has been explored. nih.gov These 3',6'-disubstituted analogs, such as trospectinamide and N-ethylene linked aminomethyl trospectomycins, have shown inhibitory activity against various bacterial species, with the 3'-modification largely dictating the spectrum of activity. researchgate.netnih.govnih.gov Notably, N-ethylene linked aminomethyl trospectomycins exhibited increased potency against Mycobacterium abscessus, and trospectinamide displayed robust activity against M. tuberculosis. nih.govnih.gov

Synthetic Strategies for Spectinomycin(2+) Analogs

The creation of novel spectinomycin(2+) analogs with improved therapeutic profiles relies on robust and versatile synthetic strategies. nih.govnih.gov These strategies enable the targeted modification of the spectinomycin scaffold to explore the structure-activity landscape.

Early efforts in modifying spectinomycin involved the preparation of acyl and alkyl derivatives of 4-dihydro-4-deoxy-4(R)-aminospectinomycin. nih.govnih.gov In these studies, various acyl and alkyl groups were attached to the 4-amino group. nih.govasm.org

The antibacterial activity of these derivatives was found to be dependent on the nature and length of the appended chain. nih.govnih.gov For acyl derivatives, only those derived from long-chain aliphatic acids showed in vitro activity. nih.gov In the case of alkyl derivatives, all were active in vitro, but only the short-chain derivatives demonstrated in vivo activity. nih.gov Specifically, derivatives with a chain length of more than 10 carbon atoms exhibited significantly higher activity against both susceptible and resistant Escherichia coli strains. nih.gov This increased activity was correlated with higher lipophilicity. nih.govasm.org

Table 1: Activity of Acyl and Alkyl Derivatives of 4-dihydro-4-deoxy-4(R)-aminospectinomycin

| Derivative Type | Chain Length | In Vitro Activity | In Vivo Activity |

|---|---|---|---|

| Acyl | Long Aliphatic | Active | Inactive |

| Alkyl | Short | Active | Active |

This table is a simplified representation based on the provided text. For detailed data, refer to the original research articles.

The synthesis of C-3'-branched chain analogs of spectinomycin has been achieved through the use of spectinomycin-derived diazoketones as key intermediates. nih.govjst.go.jpjst.go.jp This synthetic route allows for the introduction of a variety of branched chains at the C-3' position, providing a platform to probe the structural requirements in this region of the molecule. nih.gov

In vitro antibacterial testing of these analogs has consistently highlighted the importance of functional groups capable of hydrogen bonding in this area. nih.gov The most potent of these branched-chain analogs demonstrated activity that was either greater than or equal to the parent spectinomycin compound. nih.gov This underscores the critical role of specific interactions at the C-3' position for maintaining or improving antibacterial efficacy.

The synthesis of 3',6'-disubstituted spectinomycin analogs represents a more complex synthetic challenge, aiming to combine beneficial modifications at both positions to achieve synergistic effects on antibacterial activity. researchgate.netnih.govnih.gov These analogs are typically synthesized from trospectomycin (a 6'-modified analog) by adapting previously established routes for creating spectinamide and aminomethyl spectinomycin series at the 3'-position. nih.govnih.gov

This strategy has led to the creation of novel compounds such as trospectinamide, N-benzyl linked aminomethyl trospectomycin, and N-ethylene linked aminomethyl trospectomycins. researchgate.netnih.gov Computational modeling predicted that these disubstituted analogs would be capable of binding within the spectinomycin ribosomal binding site. nih.govnih.gov Subsequent in vitro assays confirmed that these analogs demonstrated inhibitory activity against various bacterial species. researchgate.netnih.gov The 3'-modification was found to be a key determinant of the activity spectrum, leading to improved potency against mycobacterial species. researchgate.netnih.govnih.gov For example, N-ethylene linked aminomethyl trospectomycins showed increased potency against M. abscessus, while trospectinamide was robustly active against M. tuberculosis. nih.govnih.gov

Table 2: Examples of Disubstituted Spectinomycin(2+) Analogs and Their Activity

| Analog | 3' Modification | 6' Modification | Notable Activity |

|---|---|---|---|

| Trospectinamide | Amide (Spectinamide) | Propyl (Trospectomycin) | Robust against M. tuberculosis |

| N-benzyl linked aminomethyl trospectomycin | N-benzyl linked aminomethyl | Propyl (Trospectomycin) | Broadened spectrum |

This table is a simplified representation based on the provided text. For detailed data, refer to the original research articles.

Development of Second-Generation Spectinomycin(2+) Compounds

The development of second-generation spectinomycin analogs has been driven by the need to overcome the limitations of the parent compound, such as its limited spectrum of activity and susceptibility to bacterial resistance mechanisms like efflux pumps. nih.govasm.orgnih.gov Through synthetic modifications, researchers have successfully enhanced the potency and broadened the antibacterial spectrum of spectinomycin. nih.govresearchgate.net Key strategies have involved additions at the 6'- and 3'-positions of the spectinomycin core structure. nih.govresearchgate.net

Trospectomycin: 6'-Position Modified Derivative

Trospectomycin is a significant derivative of spectinomycin, modified at the 6'-position. nih.govnih.gov This modification involves the addition of a propyl group at the 6'-position. nih.gov In vitro studies have demonstrated that trospectomycin exhibits a broader spectrum of antibacterial activity compared to spectinomycin. nih.gov It has shown increased activity, ranging from 4- to 32-fold higher, against a variety of bacterial species. These include staphylococci, streptococci, Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, Proteus species, Bacteroides species, Clostridium difficile, and Chlamydia trachomatis. nih.gov However, against most species of the Enterobacteriaceae family, trospectomycin's activity is comparable to that of spectinomycin, and it generally shares cross-resistance with the parent compound. nih.gov Interestingly, trospectomycin has been found to be susceptible to efflux mechanisms in Mycobacterium tuberculosis and Mycobacterium abscessus. nih.govnih.gov Furthermore, crude enzyme preparations from spectinomycin-resistant Escherichia coli can inactivate trospectomycin through adenylylation, specifically forming trospectomycin 6-(5'-adenylate). nih.gov

Spectinamides: 3'-Position Modified Derivatives

Spectinamides represent a class of spectinomycin analogs with modifications at the 3'-position, developed as narrow-spectrum antituberculosis agents. nih.govresearchgate.netresearchgate.net These compounds were designed using a structure-based approach to enhance ribosomal target affinity and to circumvent active efflux mechanisms in Mycobacterium tuberculosis. nih.gov The key to their potent antitubercular properties lies in their structural modification, which allows them to evade the Rv1258c efflux pump. nih.gov This efflux pump is often upregulated in multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov

Spectinamides have demonstrated potent, selective ribosomal inhibition and significant activity against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, without significant activity against a broad panel of other Gram-positive and Gram-negative bacteria. nih.govmappingignorance.org For instance, the lead compound 1329 showed a minimum inhibitory concentration (MIC) of 1.6 μg/ml against M. tuberculosis and inhibited mycobacterial ribosomal translation with an IC50 of 1.2 μg/ml. nih.gov In contrast, some analogs like 1351, while potent inhibitors of ribosomal translation (IC50 0.37 μg/ml), exhibited poor whole-cell activity, suggesting they are still subject to efflux. nih.gov These findings highlight the dual importance of both target engagement and evasion of resistance mechanisms in the design of effective spectinamide antitubercular agents. nih.govnih.gov

Aminomethyl Spectinomycins

Aminomethyl spectinomycins are another important class of derivatives with modifications at the 3'-position. nih.govresearchgate.net These analogs have shown improved potency and a broader spectrum of activity compared to the parent spectinomycin. nih.govstjude.org The development of N-benzyl substituted 3'-(R)-3'-aminomethyl-3'-hydroxy spectinomycins was guided by computational analysis of the binding site and structure-guided synthesis. nih.gov These compounds have demonstrated significant in vitro activity against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, as well as sexually transmitted pathogens such as Neisseria gonorrhoeae and Chlamydia trachomatis. nih.govstjude.org

A notable subclass is the N-ethylene linked aminomethyl spectinomycins (eAmSPCs), which have shown particular promise against Mycobacterium abscessus. pnas.orgnih.govpnas.org These second-generation aminomethyl spectinomycins are up to 64 times more potent against M. abscessus than spectinomycin. pnas.orgnews-medical.netsciencedaily.com Their enhanced activity is attributed to their ability to circumvent native efflux pumps, specifically the TetV-like efflux pump in M. abscessus. pnas.orgnih.govpnas.org The N-ethylene linkage is critical for avoiding this efflux mechanism. pnas.orgnih.gov

Computational Design and Binding Predictions for Novel Analogs

Computational modeling and structure-based design have been instrumental in the development of novel spectinomycin analogs. nih.govresearchgate.netnih.govasm.org By analyzing the crystal structure of spectinomycin bound to the bacterial ribosome, researchers identified an unexplored pocket near helix 31 and the RpsE loop. nih.govresearchgate.net This insight guided the design of spectinamides with aryl side chains that could access this pocket. nih.gov Molecular dynamics simulations predicted stable complex formation for these analogs, consistent with experimental observations. nih.gov

Similarly, for aminomethyl spectinomycins, computational analysis of the binding site informed the synthesis of N-benzyl substituted derivatives. nih.govasm.org More recently, computational experiments predicted that disubstituted analogs, with modifications at both the 3'- and 6'-positions, would be capable of binding within the spectinomycin ribosomal binding site. nih.govresearchgate.net These predictions were subsequently confirmed by the successful synthesis and evaluation of these compounds. nih.gov The free energy of binding for spectinomycin and its analogs has been calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a theoretical basis for their observed activity. researchgate.net

In Vitro Evaluation of Analogs' Ribosomal Inhibition and Antibacterial Activity

The in vitro evaluation of novel spectinomycin analogs is a critical step in their development, providing essential data on their mechanism of action and antibacterial efficacy. This evaluation typically involves assessing their ability to inhibit ribosomal function and measuring their activity against a panel of clinically relevant bacteria.

Cell-Free Translation Assays

Cell-free translation assays are a powerful tool for directly measuring the inhibitory effect of spectinomycin analogs on ribosomal protein synthesis. nih.govresearchgate.net These assays utilize extracts from bacterial cells, such as Mycobacterium smegmatis or Escherichia coli, which contain all the necessary components for protein synthesis (ribosomes, tRNAs, enzymes). nih.govnih.gov The activity of the ribosome is typically monitored by measuring the expression of a reporter gene, such as luciferase. asm.org

The table below presents a selection of Spectinomycin(2+) derivatives and their reported in vitro activities.

| Compound/Analog | Modification Position(s) | Key Research Finding | Reference(s) |

| Trospectomycin | 6'-propyl | 4- to 32-fold more active than spectinomycin against various bacteria. Susceptible to efflux in M. tuberculosis and M. abscessus. | nih.govnih.gov |

| Spectinamides (e.g., 1329) | 3'-position | Potent and narrow-spectrum activity against M. tuberculosis, including MDR and XDR strains, by evading the Rv1258c efflux pump. | nih.govmappingignorance.org |

| Aminomethyl Spectinomycins (N-benzyl substituted) | 3'-aminomethyl | Improved potency against respiratory and sexually transmitted pathogens. | nih.govstjude.org |

| N-ethylene linked Aminomethyl Spectinomycins (eAmSPCs) | 3'-aminomethyl with N-ethylene linker | Up to 64-fold more potent than spectinomycin against M. abscessus by overcoming TetV-mediated efflux. | pnas.orgpnas.orgsciencedaily.com |

| 3',6'-disubstituted Spectinomycins | 3' and 6' positions | Ribosomal inhibition similar to spectinomycin; 3'-modification dictates the spectrum of activity. | nih.govresearchgate.net |

The following table details the ribosomal inhibition data for selected Spectinomycin(2+) analogs from cell-free translation assays.

| Analog | Ribosome Source | IC50 (µM) | Reference(s) |

| Spectinamide 1329 | M. tuberculosis | 1.2 (as µg/ml) | nih.gov |

| Spectinamide 1351 | M. tuberculosis | 0.37 (as µg/ml) | nih.gov |

| Trospectinamide (SPA 3) | M. smegmatis | 1.01 | nih.gov |

| N-benzyl linked aminomethyl trospectomycin (bAmSPC 5) | M. smegmatis | 1.8 | nih.gov |

| N-ethylene linked aminomethyl trospectomycin (eAmSPC 7) | M. smegmatis | 1.23 | nih.gov |

Expanded Spectrum of Activity Against Specific Bacterial Species (e.g., Mycobacterium species)

The inherent limitation of spectinomycin in treating mycobacterial infections, largely due to poor activity, has prompted extensive research into the design and synthesis of novel derivatives. nih.gov These efforts have led to the development of analogs with a significantly expanded and potent spectrum of activity against various Mycobacterium species, most notably Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, and the emerging pathogen Mycobacterium abscessus. clinicalleader.comnews-medical.net The primary strategy has centered on structural modifications to overcome intrinsic resistance mechanisms, such as efflux pumps, which are a major barrier to the efficacy of the parent compound. nih.govnih.gov

Detailed Research Findings

A pivotal breakthrough in this area was the creation of a new class of semisynthetic spectinomycin analogs known as spectinamides . nih.govclinicalleader.com Structure-based design was employed to generate these compounds, which exhibit selective inhibition of the mycobacterial ribosome and possess excellent narrow-spectrum antitubercular activity. nih.govnih.gov A key to their success is the modification at the 3'-position of the spectinomycin core, which enables them to evade the Rv1258c efflux pump in M. tuberculosis. nih.govnewtbdrugs.org This efflux pump is a significant contributor to spectinomycin's poor intrinsic activity and can be upregulated in multidrug-resistant (MDR) strains. nih.gov

Research has demonstrated that spectinamides are active against both drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govnih.gov For instance, the lead spectinamide, 1599 , has shown robust efficacy in various in vitro and in vivo models of tuberculosis. uthsc.eduresearchgate.net These compounds show no cross-resistance with existing tuberculosis therapeutics, which is a critical advantage in the face of growing antibiotic resistance. nih.gov

Further synthetic explorations led to the development of aminomethyl spectinomycins (amSPCs) . researchgate.net Modifications at the 3'-position with different aminomethyl linkers and terminal substitutions have been shown to dictate the spectrum of activity. researchgate.net One notable subclass, the N-ethylene linked aminomethyl spectinomycins (eAmSPCs) , has demonstrated particularly high potency against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium. news-medical.netpnas.org These analogs can be up to 64 times more potent than the parent spectinomycin against M. abscessus. news-medical.net The enhanced activity of eAmSPCs is attributed to their ability to overcome efflux mediated by the TetV-like pump in M. abscessus. pnas.org

Disubstituted spectinomycin analogs, with modifications at both the 3' and 6' positions, have also been synthesized and evaluated. uzh.chnih.gov For example, trospectinamide , a derivative of trospectomycin (a 6'-modified spectinomycin analog), displayed robust activity against M. tuberculosis. uzh.chnih.gov This line of research highlights that the 3'-modification is crucial for overcoming efflux in M. tuberculosis, while N-ethylene linked aminomethyl trospectomycins have shown increased potency against M. abscessus. researchgate.netuzh.ch

The structure-activity relationship (SAR) studies of these analogs have been extensive, revealing that specific structural features are required for both ribosomal binding and efflux avoidance. nih.gov For spectinamides, a narrow SAR has been observed, indicating that precise modifications, such as the inclusion of a pyridyl side-chain, are critical for their anti-tuberculosis activity. researchgate.netnih.gov Molecular dynamics simulations have further elucidated the stable binding of these analogs to the bacterial ribosome. nih.gov

The following interactive data table summarizes the in vitro activity of selected spectinomycin derivatives against Mycobacterium species.

Interactive Data Table: Activity of Spectinomycin Derivatives Against Mycobacterium Species

| Compound/Analog | Modification Type | Target Species | MIC (μg/mL) | Key Findings | Reference |